molecular formula C22H18ClN3O3S B2502362 N-(4-chloro-1,3-benzothiazol-2-yl)-2,3-dimethoxy-N-[(pyridin-2-yl)methyl]benzamide CAS No. 900005-23-4

N-(4-chloro-1,3-benzothiazol-2-yl)-2,3-dimethoxy-N-[(pyridin-2-yl)methyl]benzamide

Cat. No.: B2502362
CAS No.: 900005-23-4
M. Wt: 439.91
InChI Key: CUJWTJXSIGLWDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chloro-1,3-benzothiazol-2-yl)-2,3-dimethoxy-N-[(pyridin-2-yl)methyl]benzamide is a complex organic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Mechanism of Action

    Target of Action

    Benzothiazole derivatives have been studied for their anti-tubercular activity . They are believed to target the DprE1 enzyme in Mycobacterium tuberculosis .

    Biochemical Pathways

    The inhibition of the DprE1 enzyme disrupts the arabinogalactan biosynthesis pathway, leading to the death of the mycobacterium .

    Result of Action

    The inhibition of the DprE1 enzyme and disruption of the arabinogalactan biosynthesis pathway can lead to the death of Mycobacterium tuberculosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-1,3-benzothiazol-2-yl)-2,3-dimethoxy-N-[(pyridin-2-yl)methyl]benzamide typically involves multiple steps. One common method includes the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized through a condensation reaction between 2-aminothiophenol and 4-chlorobenzoic acid in the presence of a dehydrating agent like polyphosphoric acid.

    Introduction of Dimethoxy Groups: The dimethoxy groups can be introduced via methylation of the hydroxyl groups on the benzene ring using methyl iodide and a base such as potassium carbonate.

    Attachment of Pyridin-2-ylmethyl Group: The final step involves the coupling of the benzothiazole derivative with pyridin-2-ylmethylamine using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-1,3-benzothiazol-2-yl)-2,3-dimethoxy-N-[(pyridin-2-yl)methyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group on the benzothiazole ring can be substituted with other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

N-(4-chloro-1,3-benzothiazol-2-yl)-2,3-dimethoxy-N-[(pyridin-2-yl)methyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic effects in treating diseases like tuberculosis and cancer.

    Industry: Utilized in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide
  • N-(4-chloro-1,3-benzothiazol-2-yl)-2-methoxybenzamide
  • N-(4-chloro-1,3-benzothiazol-2-yl)-2,3-dimethoxy-N-methylbenzamide

Uniqueness

N-(4-chloro-1,3-benzothiazol-2-yl)-2,3-dimethoxy-N-[(pyridin-2-yl)methyl]benzamide stands out due to its unique combination of functional groups, which confer specific biological activities. The presence of the pyridin-2-ylmethyl group enhances its binding affinity to molecular targets, making it a promising candidate for drug development.

Properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-2,3-dimethoxy-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O3S/c1-28-17-10-5-8-15(20(17)29-2)21(27)26(13-14-7-3-4-12-24-14)22-25-19-16(23)9-6-11-18(19)30-22/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUJWTJXSIGLWDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.